2-Fluoro-4,6-dinitroaniline
Description
2-Fluoro-4,6-dinitroaniline (CAS: 367-78-2) is a fluorinated aromatic amine with the molecular formula C₆H₄FN₃O₄ and a molecular weight of 201.11 g/mol . It features a nitro group at positions 4 and 6 and a fluorine substituent at position 2 on the aniline backbone. Its primary applications include serving as a precursor in synthesizing fluorinated heterocycles and dyes, though commercial availability has been discontinued in recent years .
Properties
IUPAC Name |
2-fluoro-4,6-dinitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDWBNIFALNXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572192 | |
| Record name | 2-Fluoro-4,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367-78-2 | |
| Record name | 2-Fluoro-4,6-dinitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,6-dinitroaniline typically involves the nitration of 2-fluoroaniline. The process can be carried out in a continuous-flow microreactor, which allows for a safe, efficient, and selective one-step dinitration using nitric acid as the nitrating agent . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of 2-Fluoro-4,6-dinitroaniline may involve multi-step reactions. For instance, the process can include the use of potassium carbonate in ethanol, followed by acetonitrile, and finally ammonia in methanol under reflux conditions . These steps ensure the efficient conversion of starting materials to the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-4,6-dinitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in synthesizing various organic compounds, including dyes and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-dinitroaniline involves its interaction with specific molecular targets. In plants, it acts as a microtubule inhibitor, targeting tubulin proteins and disrupting cell division . This action leads to the inhibition of root development and overall plant growth. In biological systems, the compound’s derivatives may interact with cellular proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-fluoro-4,6-dinitroaniline include halogenated dinitroanilines such as 2-bromo-4,6-dinitroaniline and 2-chloro-4,6-dinitroaniline . These compounds share a common aromatic backbone with nitro and halogen substituents but differ in halogen type, leading to distinct chemical and toxicological profiles.
Table 1: Structural and Physicochemical Properties
Table 2: Analytical Detection in Consumer Products (2023 Study)
Research Findings and Implications
- Bromo and Chloro Derivatives : These compounds are prioritized in regulatory toxicology due to their prevalence in consumer goods and exceedance of safety thresholds. Mitigation strategies include developing alternative dyes and improving analytical detection methods (e.g., ATD-GC/MS) .
Biological Activity
2-Fluoro-4,6-dinitroaniline (FDNA) is an organic compound characterized by the molecular formula CHFNO. It is a derivative of aniline with significant biological activity, particularly in the fields of chemistry and medicine. The structure features a fluorine atom and two nitro groups attached to the benzene ring, which influences its reactivity and biological properties.
The biological activity of 2-Fluoro-4,6-dinitroaniline primarily stems from its interaction with cellular components. Notably, it acts as a microtubule inhibitor , disrupting normal cell division by targeting tubulin proteins. This mechanism is crucial in both plant biology, where it functions as a herbicide, and in cancer research, where it may inhibit tumor growth.
Antimicrobial Properties
Research indicates that derivatives of FDNA exhibit antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. For instance, the compound's derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.
Anticancer Activity
FDNA's potential as an anticancer agent has been explored through various studies. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented. The presence of nitro groups enhances its reactivity with cellular macromolecules, leading to DNA damage and subsequent cell death in malignant cells.
Case Studies
- Antimutagenicity Studies : In a study evaluating the antimutagenic properties of fluorinated compounds using the Ames test, FDNA derivatives significantly reduced mutagenicity induced by known carcinogens like benzo[a]pyrene. This suggests that FDNA may possess protective effects against DNA damage caused by environmental mutagens .
- Phytotoxicity Assessment : A comparative analysis of FDNA and its analogs demonstrated significant phytotoxic effects on various plant species. The Allium test revealed that FDNA inhibited root growth at lower concentrations compared to other dinitroanilines, indicating its potential use as a herbicide .
Comparative Analysis with Analog Compounds
| Compound Name | Microtubule Inhibition | Antimicrobial Activity | Anticancer Potential |
|---|---|---|---|
| 2-Fluoro-4,6-Dinitroaniline | High | Moderate | High |
| 2,4-Dinitroaniline | Moderate | Low | Moderate |
| 2,6-Dinitroaniline | Low | Moderate | Low |
Synthesis and Production
The synthesis of 2-Fluoro-4,6-dinitroaniline typically involves the nitration of 2-fluoroaniline using nitric acid under controlled conditions. This process can be optimized through continuous-flow microreactor technology to enhance yield and safety.
Preparation Methods
- Nitration Reaction :
- Reactants: 2-Fluoroaniline + Nitric Acid
- Conditions: Controlled temperature to prevent over-nitration.
- Industrial Production :
- Multi-step reactions involving potassium carbonate and ammonia are employed to achieve high purity and yield.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
